3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
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Description
3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline-based sulfonamides and has been found to exhibit potent biological activity against various diseases.
Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic transformations involving boron-containing molecules.
- Anti-Markovnikov Hydromethylation of Alkenes : The hydromethylation sequence resulting from protodeboronation can lead to formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this method to methoxy-protected (−)-Δ8-THC and cholesterol .
- Indole Derivatives : Indole derivatives, including compounds related to our target molecule, have been investigated for their biological activity. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were studied in vitro for antiviral activity against RNA and DNA viruses . While this specific compound was not mentioned, it highlights the broader potential of indole-based molecules.
- Formal Total Synthesis : The protodeboronation of pinacol boronic esters has been employed in the formal total synthesis of natural products. For example, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B . These applications demonstrate the compound’s utility in complex molecule construction.
Organic Synthesis and Catalysis
Biological Potential
Total Synthesis
properties
IUPAC Name |
3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-15-5-1-6-17(12-15)28(25,26)22-16-9-8-14-4-2-10-23(18(14)13-16)20(24)19-7-3-11-27-19/h1,3,5-9,11-13,22H,2,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDFGIPLSSASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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